molecular formula C7H8ClF3N4 B154811 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine CAS No. 1810-35-1

6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine

Cat. No.: B154811
CAS No.: 1810-35-1
M. Wt: 240.61 g/mol
InChI Key: MHWRXDYBLKRTFI-UHFFFAOYSA-N
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Description

6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the n4 position, and a trifluoromethyl group at the 2nd position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to molecular targets. These properties make it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-chloro-4-N-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF3N4/c1-2-13-5-3(12)4(8)14-6(15-5)7(9,10)11/h2,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWRXDYBLKRTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=NC(=N1)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289744
Record name 6-chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810-35-1
Record name NSC63340
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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